ICI 89406

説明

RN given refers to parent cpd

特性

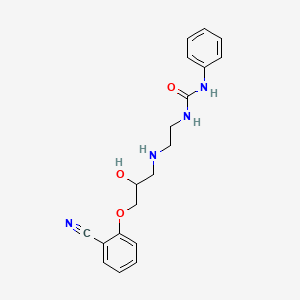

IUPAC Name |

1-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c20-12-15-6-4-5-9-18(15)26-14-17(24)13-21-10-11-22-19(25)23-16-7-2-1-3-8-16/h1-9,17,21,24H,10-11,13-14H2,(H2,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLWRKRZKFAAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968444 | |

| Record name | N'-(2-{[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino}ethyl)-N-phenylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53671-71-9 | |

| Record name | ICI 89406 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053671719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(2-{[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino}ethyl)-N-phenylcarbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICI-89406 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C027IY98WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ICI 89406

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 89,406 is a selective β1-adrenergic receptor antagonist with significant intrinsic sympathomimetic activity (ISA). This dual-action mechanism allows it to competitively block the effects of catecholamines at the β1-adrenoceptor, particularly during periods of high sympathetic tone such as exercise, while also providing a low level of receptor stimulation at rest. This profile results in a reduction of cardiac workload during exertion without inducing significant bradycardia or reduction in cardiac output under resting conditions. Its primary mechanism involves the modulation of the Gs-adenylyl cyclase-cAMP signaling pathway. Clinically, ICI 89,406 has demonstrated efficacy in reducing the symptoms of angina pectoris during exercise.

Introduction

ICI 89,406, with the chemical name N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-N'-phenylurea, is a pharmacological agent belonging to the class of β-adrenergic receptor antagonists, commonly known as beta-blockers.[1] Distinct from many other beta-blockers, ICI 89,406 is characterized by its cardioselectivity (a higher affinity for β1-adrenoceptors over β2-adrenoceptors) and its pronounced intrinsic sympathomimetic activity (ISA), which confers partial agonist properties.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of ICI 89,406, detailing its interaction with the β1-adrenergic receptor, its impact on intracellular signaling, and its physiological effects, particularly in the context of cardiovascular function.

Molecular Interaction with the β1-Adrenergic Receptor

ICI 89,406 exerts its effects by binding to the β1-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The interaction is competitive with endogenous catecholamines such as norepinephrine and epinephrine.

Binding Affinity and Selectivity

| Parameter | Receptor Subtype | Value (nM) | Assay Type |

| IC50 | β1-Adrenergic Receptor | 4.2 | Antagonist Activity |

| β2-Adrenergic Receptor | 678 | Antagonist Activity | |

| EC50 | β1-Adrenergic Receptor | 0.81 | Partial Agonist Activity (cAMP accumulation) |

| β2-Adrenergic Receptor | 60.26 | Partial Agonist Activity (cAMP accumulation) |

Data compiled from commercially available technical datasheets.

The data clearly indicates a higher affinity of ICI 89,406 for the β1-adrenoceptor, confirming its classification as a β1-selective antagonist. The ratio of IC50 values (β2/β1) demonstrates a selectivity of approximately 161-fold for the β1-adrenoceptor.

Signaling Pathways

The dual antagonist and partial agonist activity of ICI 89,406 is mediated through its modulation of the canonical β1-adrenergic receptor signaling pathway.

Antagonist Action

In the presence of high concentrations of agonists like norepinephrine (released during exercise or stress), ICI 89,406 competitively occupies the β1-adrenoceptor binding site. This prevents the binding of the endogenous agonist and thereby blocks the subsequent activation of the Gs alpha subunit of the associated G-protein. The result is an inhibition of adenylyl cyclase activity, leading to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels attenuates the downstream signaling cascade, including the activation of Protein Kinase A (PKA), which ultimately leads to a decrease in heart rate, myocardial contractility, and blood pressure.

Intrinsic Sympathomimetic Activity (Partial Agonist Action)

In the absence of a full agonist (i.e., at rest), ICI 89,406, upon binding to the β1-adrenoceptor, is capable of inducing a conformational change in the receptor that leads to a submaximal activation of the Gs protein. This results in a modest stimulation of adenylyl cyclase and a limited increase in intracellular cAMP levels. This partial agonist effect is the molecular basis for its intrinsic sympathomimetic activity. This low level of stimulation is sufficient to maintain a near-normal resting heart rate and cardiac output, a characteristic that distinguishes it from beta-blockers lacking ISA.

Clinical and Physiological Effects

The unique pharmacological profile of ICI 89,406 translates into specific clinical effects, particularly in patients with angina pectoris.

Effects at Rest

Due to its pronounced intrinsic sympathomimetic activity, ICI 89,406 does not significantly alter hemodynamic parameters at rest.[2][3] In clinical studies, patients administered ICI 89,406 showed minimal changes in resting heart rate and cardiac output compared to baseline.[2] This is in contrast to β-blockers without ISA, which typically cause a reduction in these parameters.

Effects During Exercise

During physical exertion, when sympathetic tone is elevated and catecholamine levels are high, the antagonist properties of ICI 89,406 become prominent. It effectively blocks the β1-adrenoceptors in the heart from the stimulatory effects of norepinephrine and epinephrine. This results in a significant reduction in the exercise-induced increase in heart rate and mean systemic arterial pressure.[2]

| Parameter | Control (Exercise) | ICI 89,406 (Exercise) |

| Heart Rate (beats/min) | 125 ± 5 | 110 ± 4 |

| Mean Systemic Arterial Pressure (mm Hg) | 147 ± 4 | 137 ± 3 |

| ST-Segment Depression (mm) | 1.9 ± 0.5 | 0.8 ± 0.3 |

Data from a study in patients with stable, exercise-induced angina pectoris.[2]

By attenuating the cardiac response to exercise, ICI 89,406 reduces myocardial oxygen demand, which in turn alleviates the symptoms of angina, such as chest pain and ST-segment depression on an electrocardiogram.[2]

Experimental Protocols

The following sections describe generalized methodologies for the key experiments used to characterize the mechanism of action of ICI 89,406.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki or IC50) of ICI 89,406 to β-adrenergic receptors.

-

Receptor Preparation:

-

Membranes are prepared from tissues or cells expressing the β-adrenoceptor subtypes of interest (e.g., mouse ventricular tissue for β1, or CHO-K1 cells stably transfected with human β1 or β2 receptors).

-

The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Competition Binding:

-

A constant concentration of a radiolabeled ligand that binds to the receptors (e.g., [125I]iodocyanopindolol or [3H]CGP-12177) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled ICI 89,406 are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).

-

-

Incubation and Separation:

-

The reaction mixtures are incubated at a specific temperature for a time sufficient to reach equilibrium.

-

The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

-

Detection and Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value of ICI 89,406, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay (General Protocol)

This functional assay is used to measure the ability of ICI 89,406 to stimulate (as a partial agonist) or inhibit (as an antagonist) the production of intracellular cAMP.

-

Cell Culture:

-

A suitable cell line, such as CHO-K1 cells stably expressing the human β1 or β2-adrenergic receptor, is cultured to an appropriate confluency.

-

-

Assay Procedure:

-

For Partial Agonist Activity (EC50):

-

Cells are incubated with increasing concentrations of ICI 89,406 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

For Antagonist Activity (IC50):

-

Cells are pre-incubated with increasing concentrations of ICI 89,406.

-

A fixed concentration of a full agonist (e.g., isoproterenol) is then added to stimulate cAMP production.

-

-

-

Cell Lysis and Detection:

-

After incubation, the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP is determined using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

-

Data Analysis:

-

The data are plotted as a dose-response curve, and non-linear regression is used to calculate the EC50 (for agonist activity) or IC50 (for antagonist activity).

-

Clinical Trial in Angina Pectoris (Methodology Overview)

This section provides a summary of the methodology used in a clinical trial to evaluate the effects of ICI 89,406 in patients with angina pectoris.[2]

-

Patient Population:

-

Patients with stable, exercise-induced angina pectoris and angiographically confirmed coronary artery disease.

-

-

Study Design:

-

A controlled study where hemodynamic parameters were measured at rest and during exercise before and after the administration of ICI 89,406.

-

-

Drug Administration:

-

ICI 89,406 was administered intravenously at a dose of 0.04 mg/kg.

-

-

Exercise Protocol:

-

Patients performed submaximal supine leg exercise on a bicycle ergometer.

-

-

Measurements:

-

Hemodynamic parameters including heart rate, systemic arterial pressure, pulmonary arterial pressure, and cardiac output were measured.

-

Electrocardiogram (ECG) was monitored for ST-segment depression.

-

The duration of anginal pain was recorded.

-

References

- 1. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 2. Clinical, electrocardiographic, and hemodynamic effects of ICI 89,406, a new cardioselective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity, in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Central hemodynamics of beta-adrenoceptor blocking drugs: beta 1 selectivity versus intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: β1-Adrenergic Receptor Selectivity of ICI 89406

This technical guide provides a comprehensive overview of the β1-adrenergic receptor selectivity of the compound ICI 89406 for researchers, scientists, and drug development professionals. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Compound Profile: this compound

This compound is a well-characterized β-adrenergic antagonist.[1][2] It demonstrates significant selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor.[3] In addition to its antagonist properties, this compound also exhibits partial agonist activity at both β1 and β2 receptors.[3]

Quantitative Data on Receptor Selectivity

The selectivity of this compound has been quantified through various in vitro assays, with the following data highlighting its preference for the β1-adrenergic receptor.

Antagonist Activity

| Receptor Subtype | IC50 (nM) | Reference |

| β1-adrenergic | 4.2 | [3] |

| β2-adrenergic | 678 | [3] |

Table 1: Antagonist potency of this compound at β1 and β2-adrenergic receptors.

Partial Agonist Activity

| Receptor Subtype | Assay | EC50 (nM) | Reference |

| Human β1-adrenergic | cAMP accumulation in CHO-K1 cells | 0.81 | [3] |

| Human β2-adrenergic | cAMP accumulation in CHO-K1 cells | 60.26 | [3] |

Table 2: Partial agonist potency of this compound at β1 and β2-adrenergic receptors.

Signaling Pathway

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

Caption: β1-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity of compounds like this compound.

Radioligand Binding Assay (for Antagonist Activity)

This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Experimental Workflow for Radioligand Binding Assay.

Detailed Steps:

-

Membrane Preparation: Homogenize cells or tissues expressing the target β-adrenergic receptor subtype in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]CGP 12177 for β1/β2), and varying concentrations of the unlabeled antagonist (this compound). Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled competing ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cAMP Accumulation Assay (for Agonist/Partial Agonist Activity)

This functional assay measures the ability of a compound to stimulate the production of cAMP, a second messenger in the β-adrenergic signaling pathway.

Caption: Experimental Workflow for cAMP Accumulation Assay.

Detailed Steps:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human β1 or β2-adrenergic receptor.

-

Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) in a suitable buffer to prevent the degradation of cAMP.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control (e.g., isoproterenol) and a vehicle control.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

This compound is a potent and selective antagonist of the β1-adrenergic receptor, with over 160-fold higher affinity for the β1 subtype compared to the β2 subtype based on IC50 values. It also displays partial agonist activity, again with a clear preference for the β1 receptor. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of the selectivity of β-adrenergic receptor ligands. These methods are fundamental for the preclinical evaluation of new chemical entities targeting the adrenergic system.

References

Pharmacological Profile of ICI 89406: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 89406, with the chemical name N-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-N'-phenyl-urea, is a notable pharmacological tool in the study of the adrenergic system.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, receptor affinity and selectivity, and pharmacokinetic properties. Detailed experimental protocols for key assays are provided, alongside quantitative data presented in a clear, tabular format. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its molecular interactions and experimental applications.

Mechanism of Action

This compound is primarily characterized as a selective β1-adrenergic receptor antagonist.[1][3] The β1-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly found in the heart, kidneys, and adipose tissue. Its activation by endogenous catecholamines, such as norepinephrine and epinephrine, initiates a signaling cascade that plays a crucial role in regulating heart rate, cardiac contractility, and renin release.

As an antagonist, this compound binds to the β1-adrenergic receptor, thereby blocking the binding of endogenous agonists and inhibiting the downstream signaling pathway. Interestingly, further studies have revealed that this compound also exhibits partial agonist activity at both β1- and β2-adrenergic receptors, capable of inducing cAMP accumulation in cells expressing these human receptors.[1] This dual activity as an antagonist with partial agonism is a key feature of its pharmacological profile.

Signaling Pathway of the β1-Adrenergic Receptor

The binding of an agonist to the β1-adrenergic receptor triggers a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, a secondary messenger, subsequently activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to a physiological response, such as increased heart rate and contractility. This compound, as an antagonist, interferes with the initial step of this cascade.

Quantitative Pharmacological Data

The affinity and functional potency of this compound at β-adrenergic receptors have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Radioligand | Preparation | Ki (nM) |

| β1-Adrenergic | [3H]CGP-12177 | CHO-K1 cell membranes | 4.2[1] |

| β2-Adrenergic | [3H]CGP-12177 | CHO-K1 cell membranes | 678[1] |

Table 2: Functional Activity (cAMP Accumulation)

| Receptor Subtype | Assay Type | Cell Line | Parameter | Value (nM) |

| Human β1-Adrenergic | Partial Agonism | CHO-K1 | EC50 | 0.81[1] |

| Human β2-Adrenergic | Partial Agonism | CHO-K1 | EC50 | 60.26[1] |

Table 3: In Vivo Pharmacokinetics in Rats

| Route of Administration | Dose (mg/kg) | Key Findings |

| Oral | 5 | Urinary and faecal excretion accounted for 5.8% and 96.4%, respectively. Unchanged drug was 81.6% of faecal components.[3] |

| Oral | 50 | Urinary and faecal excretion accounted for 14.0% and 78.4%, respectively. Unchanged drug was 47.8% of faecal components.[3] |

| Intraperitoneal (i.p.) | 5 | - |

| Intravenous (i.v.) | 0.6 | - |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays.

Radioligand Displacement Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Experimental Workflow: Radioligand Displacement Assay

Methodology:

-

Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β1- or β2-adrenergic receptor are cultured and harvested. The cells are then homogenized in a cold buffer and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer.

-

Binding Assay: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand (e.g., [3H]CGP-12177), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP).

Methodology:

-

Cell Culture: CHO-K1 cells expressing the human β1- or β2-adrenergic receptor are seeded in 96-well plates and grown to confluence.

-

Assay Conditions: The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Addition: The cells are then incubated with varying concentrations of this compound. To measure antagonist activity, cells are co-incubated with a known agonist (e.g., isoproterenol).

-

Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The concentration-response curves are plotted, and the EC50 (for agonist activity) or IC50 (for antagonist activity) values are determined using non-linear regression.

In Vivo Pharmacokinetic Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used for the study.

-

Drug Administration: A single dose of this compound is administered via the desired route (oral, intravenous, or intraperitoneal). For oral administration, the compound is typically formulated in a suitable vehicle.

-

Sample Collection: At predetermined time points after administration, blood samples are collected. For excretion studies, urine and feces are collected over a specified period.

-

Sample Processing: Blood samples are processed to obtain plasma. Plasma, urine, and fecal samples are then prepared for analysis.

-

Bioanalysis: The concentration of this compound and its potential metabolites in the biological samples is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and bioavailability, using non-compartmental or compartmental analysis.

Selectivity Profile

The selectivity of a pharmacological agent for its intended target over other related targets is a critical aspect of its profile. This compound demonstrates a significant selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor.

The approximately 161-fold higher affinity for the β1 subtype compared to the β2 subtype underscores its utility as a selective tool for investigating β1-adrenergic receptor function.

Conclusion

This compound is a valuable research compound with a well-defined pharmacological profile as a selective β1-adrenergic receptor antagonist with partial agonist properties. Its high affinity and selectivity for the β1-adrenergic receptor make it a suitable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of this receptor. The detailed experimental protocols provided in this guide offer a foundation for the replication and extension of previous findings, facilitating further research in the field of adrenergic pharmacology.

References

An In-depth Technical Guide to ICI 89406: A β1-Selective Adrenergic Antagonist with Partial Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 89406 is a notable pharmacological tool and a subject of significant interest in the study of the β-adrenergic system. Chemically identified as N-[2-[3-(2-Cyanophenoxy)-2-hydroxypropylamino]ethyl]-N'-phenylurea, it is recognized primarily as a selective β1-adrenergic receptor antagonist.[1][2][3][4] A distinguishing feature of this compound is its low efficacy partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][5] This dual characteristic allows it to modulate β-adrenergic signaling in a nuanced manner, blocking the effects of potent endogenous agonists like norepinephrine and epinephrine while providing a low level of receptor stimulation in their absence. This guide provides a comprehensive overview of the quantitative pharmacology, experimental characterization, and underlying signaling mechanisms related to this compound.

Chemical and Physical Properties

| Property | Value | Citation(s) |

| Chemical Name | N-[2-[3-(2-Cyanophenoxy)-2-hydroxypropylamino]ethyl]-N'-phenylurea | [1] |

| CAS Number | 53671-71-9 | [1][4] |

| Molecular Formula | C19H22N4O3 | [4] |

| Molecular Weight | 354.41 g/mol | |

| Purity | ≥98% | [4] |

Quantitative Pharmacological Data

The pharmacological profile of this compound is defined by its affinity for β-adrenergic receptor subtypes and its functional activity. The following tables summarize the key quantitative data from in vitro studies.

Table 2.1: Receptor Binding Affinity

Binding affinity is typically determined through radioligand competition assays, yielding an inhibition constant (Ki) or an IC50 value, which represents the concentration of the drug that displaces 50% of the radioligand.

| Receptor Subtype | IC50 (nM) | Test System | Radioligand | Reference(s) |

| β1-adrenergic | 4.2 | CHO-K1 cells expressing human β1-adrenergic receptors | [3H]-CGP 12177 | [6] |

| β2-adrenergic | 678 | CHO-K1 cells expressing human β2-adrenergic receptors | [3H]-CGP 12177 | [6] |

Lower IC50 values indicate higher binding affinity.

Table 2.2: Functional Activity (Partial Agonism)

The partial agonist activity of this compound is quantified by its ability to stimulate a cellular response, such as cyclic AMP (cAMP) accumulation. The EC50 is the concentration that produces 50% of the maximal response for that compound.

| Receptor Subtype | EC50 (nM) | Maximal Response (% of Isoprenaline) | Assay Type | Test System | Reference(s) |

| β1-adrenergic | 0.81 | 25% | cAMP Accumulation | CHO-K1 cells expressing human β1-adrenergic receptors | [6] |

| β2-adrenergic | 60.26 | 15% | cAMP Accumulation | CHO-K1 cells expressing human β2-adrenergic receptors | [6] |

Signaling Pathways

β-adrenergic receptors are canonical G-protein coupled receptors (GPCRs). The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent production of the second messenger, cyclic AMP (cAMP).

Canonical β-Adrenergic Signaling Pathway

Upon agonist binding, the β-adrenergic receptor undergoes a conformational change, activating the stimulatory G-protein (Gs). The α-subunit of Gs (Gαs) then activates adenylyl cyclase, which converts ATP to cAMP.[7] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[8]

Caption: Canonical β-adrenergic receptor signaling pathway.

Experimental Protocols

The characterization of this compound involves several key experimental procedures.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (IC50 and subsequently Ki) of a test compound (e.g., this compound) for a specific receptor subtype.

Objective: To determine the concentration-dependent inhibition of a specific radioligand binding to β1 and β2-adrenergic receptors by this compound.

Materials:

-

Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing either human β1- or β2-adrenergic receptors.[6]

-

Radioligand: [3H]-CGP 12177, a non-selective β-adrenergic antagonist.[6][9]

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., propranolol) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[6]

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: In a 96-well plate, incubate a fixed concentration of [3H]-CGP 12177 and a fixed amount of cell membrane protein with increasing concentrations of this compound.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[6]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The receptors and bound radioligand are trapped on the filter.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Experimental workflow for a radioligand competition binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, thus quantifying its agonist activity.

Objective: To determine the EC50 and maximal response of this compound for cAMP production at β1 and β2-adrenergic receptors.

Materials:

-

Whole Cells: CHO-K1 cells stably expressing either human β1- or β2-adrenergic receptors.

-

Test Compound: this compound at various concentrations.

-

Full Agonist Control: Isoprenaline, a non-selective full agonist, to determine the maximal possible response.

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or other commercially available kits.

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).

-

Stimulation: Add increasing concentrations of this compound (or isoprenaline for the positive control) and incubate for a defined period (e.g., 30 minutes at 37°C).

-

Lysis: Lyse the cells to release the accumulated intracellular cAMP.

-

Detection: Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response (Emax). The Emax of this compound is then expressed as a percentage of the Emax of the full agonist, isoprenaline.

In Vivo Assessment of β-Blockade

Clinical studies have been conducted to assess the functional antagonist and partial agonist effects of this compound in humans.

Objective: To evaluate the effect of this compound on heart rate and blood pressure at rest and during exercise in patients with angina pectoris.[5]

Protocol Summary:

-

Patient Population: Patients with stable, exercise-induced angina pectoris.[5]

-

Drug Administration: Intravenous administration of this compound (e.g., 0.04 mg/kg).[5]

-

Measurements at Rest: Record baseline hemodynamic parameters, including heart rate and systemic arterial pressure.

-

Exercise Protocol: Patients undergo submaximal supine leg exercise on a bicycle ergometer.

-

Measurements during Exercise: Continuously monitor heart rate, systemic arterial pressure, and electrocardiogram (for ST-segment depression) during exercise.[5]

-

Comparison: Compare the hemodynamic responses during exercise with and without this compound administration.

Expected Outcome:

-

Antagonist Effect: A significant reduction in exercise-induced tachycardia (increase in heart rate) and blood pressure.[5]

-

Partial Agonist Effect (ISA): Minimal to no change in heart rate and blood pressure at rest.[5]

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

This compound is a well-characterized β1-selective adrenergic antagonist with demonstrable partial agonist activity. Its selectivity for the β1 receptor subtype, coupled with its intrinsic sympathomimetic activity, makes it a valuable tool for dissecting the physiological and pathological roles of the β-adrenergic system. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other β-adrenergic ligands, contributing to a deeper understanding of their therapeutic potential and mechanism of action.

References

- 1. Relative selectivity of different beta-adrenoceptor antagonists for human heart beta 1- and beta 2-receptor subtypes assayed by a radioligand binding technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 4. Analysis of competition binding between soluble and membrane-bound ligands for cell surface receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical, electrocardiographic, and hemodynamic effects of ICI 89,406, a new cardioselective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity, in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Beta-Blockers Explained for USMLE Step 1: Selectivity, Uses, and Side Effects — King of the Curve [kingofthecurve.org]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of the effects of I.C.I. 50172 and propranolol on the cardiovascular responses to adrenaline, isoprenaline and exercise - PMC [pmc.ncbi.nlm.nih.gov]

The Partial Agonist Profile of ICI 89406: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 89406 is a chemical compound of significant interest in pharmacology, demonstrating a dual role at β-adrenergic receptors. While initially characterized as a selective β1-adrenergic receptor antagonist, subsequent research has revealed its capacity to act as a partial agonist at both β1 and β2-adrenergic receptors.[1][2] This technical guide provides a comprehensive overview of the partial agonist activity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The partial agonist activity of this compound has been quantified through various in vitro assays. The following tables summarize the key parameters defining its antagonist and partial agonist profiles at human β1 and β2-adrenergic receptors.

Table 1: Antagonist Profile of this compound

| Parameter | Receptor Subtype | Value (nM) |

| IC50 | β1-adrenergic | 4.2[1] |

| IC50 | β2-adrenergic | 678[1] |

Table 2: Partial Agonist Profile of this compound

| Parameter | Receptor Subtype | Cell Line | Value (nM) |

| EC50 (cAMP Accumulation) | Human β1-adrenergic | CHO-K1 | 0.81[1] |

| EC50 (cAMP Accumulation) | Human β2-adrenergic | CHO-K1 | 60.26[1] |

Signaling Pathway

This compound exerts its partial agonist effect through the canonical β-adrenergic receptor signaling cascade. Upon binding to β1 or β2-adrenergic receptors, it induces a submaximal conformational change, leading to the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger.

Experimental Protocols

The characterization of this compound's partial agonist activity relies on two key experimental approaches: radioligand binding assays to determine its affinity for the receptors and functional assays to measure the downstream signaling response (cAMP accumulation).

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of this compound for β1 and β2-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Methodology Workflow

Detailed Protocol:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human β1 or β2-adrenergic receptor are cultured to confluence.

-

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes. The resulting membrane pellet is resuspended in the assay buffer.

-

-

Competition Binding Assay:

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand, such as [3H]-CGP 12177, and a range of concentrations of unlabeled this compound.

-

Total binding is determined in the absence of a competing ligand, and non-specific binding is measured in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).

-

Incubation is typically carried out at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using a non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value of this compound.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Assay: cAMP Accumulation

This assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a direct measure of its functional agonism.

Methodology Workflow

Detailed Protocol:

-

Cell Culture:

-

CHO-K1 cells stably expressing either the human β1 or β2-adrenergic receptor are seeded into 96-well plates and grown to a specified confluency.

-

-

Agonist Stimulation:

-

The cell culture medium is removed, and the cells are washed with a serum-free medium or buffer.

-

Cells are then pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

-

Following pre-incubation, cells are stimulated with a range of concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C. A full agonist, such as isoproterenol, is used as a positive control to determine the maximal response.

-

-

cAMP Quantification:

-

The stimulation is terminated by lysing the cells.

-

The concentration of cAMP in the cell lysate is determined using a commercially available detection kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

-

Data Analysis:

-

The amount of cAMP produced at each concentration of this compound is measured.

-

The data are normalized to the maximal response produced by the full agonist (isoproterenol) and plotted against the logarithm of the agonist concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values for this compound. The Emax value, expressed as a percentage of the maximal response to the full agonist, indicates the degree of partial agonism.

-

Conclusion

This compound exhibits a complex pharmacological profile, acting as a selective antagonist at β1-adrenergic receptors while also demonstrating partial agonism at both β1 and β2 subtypes. The quantitative data and detailed methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound. Understanding the nuances of its interaction with β-adrenergic receptors is crucial for its potential therapeutic applications and for the design of novel ligands with tailored efficacy and selectivity.

References

In Vitro Characterization of ICI 89406: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 89406 is a selective β1-adrenergic receptor antagonist.[1] This in-depth technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional activity, and mechanism of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation and utilization of this compound.

Pharmacological Profile

This compound exhibits a distinct pharmacological profile characterized by its selective antagonism of the β1-adrenergic receptor and notable partial agonist activity, also referred to as intrinsic sympathomimetic activity (ISA).[2][3][4][5][6]

Quantitative Analysis of In Vitro Activity

The following table summarizes the key quantitative parameters that define the in vitro activity of this compound at β-adrenergic receptors.

| Parameter | Receptor Subtype | Value | Assay Type |

| IC50 | β1-adrenergic | 4.2 nM | Radioligand Binding Assay |

| β2-adrenergic | 678 nM | Radioligand Binding Assay | |

| EC50 | β1-adrenergic | 0.81 nM | cAMP Accumulation Assay |

| β2-adrenergic | 60.26 nM | cAMP Accumulation Assay |

Data compiled from publicly available sources.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of this compound for β1 and β2-adrenergic receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human β1 or β2-adrenergic receptor.

-

Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Iodocyanopindolol (ICYP).

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well plates.

-

Filter manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Increasing concentrations of this compound (or a non-specific ligand for determining non-specific binding, e.g., propranolol).

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filter manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (Functional Activity)

This assay measures the ability of this compound to stimulate (as a partial agonist) or inhibit (as an antagonist) the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the β-adrenergic signaling pathway.

Materials:

-

A cell line stably expressing the human β1 or β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

This compound stock solution.

-

A full β-adrenergic agonist (e.g., Isoproterenol).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96-well or 384-well plates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture and Plating: Culture the cells to an appropriate confluency and seed them into 96-well or 384-well plates. Allow the cells to adhere overnight.

-

Agonist Mode (to determine partial agonism):

-

Replace the culture medium with assay buffer containing a PDE inhibitor and incubate.

-

Add increasing concentrations of this compound to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Antagonist Mode (to determine antagonist potency):

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Add a fixed concentration of a full agonist (e.g., isoproterenol at its EC80) to all wells except the basal control.

-

Incubate for a specified time at 37°C.

-

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximal response (Emax). The intrinsic activity is calculated as (Emax of this compound / Emax of a full agonist) x 100%.

-

Antagonist Mode: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

β1-Adrenergic Receptor Signaling Pathway

The binding of an agonist to the β1-adrenergic receptor initiates a signaling cascade that leads to the production of cAMP. This compound, as a partial agonist, can weakly activate this pathway.

Caption: β1-Adrenergic Receptor Signaling Pathway activated by this compound.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates the logical flow of experiments for the comprehensive in vitro characterization of a β-adrenergic receptor ligand like this compound.

Caption: Experimental workflow for the in vitro characterization of this compound.

References

- 1. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Central hemodynamics of beta-adrenoceptor blocking drugs: beta 1 selectivity versus intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical, electrocardiographic, and hemodynamic effects of ICI 89,406, a new cardioselective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity, in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to Early-Stage Research Involving ICI 89406

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICI 89406 is a selective β1-adrenergic receptor antagonist with partial agonist activity. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its pharmacological profile, experimental protocols used for its characterization, and its effects on signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the foundational data of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from early-stage in vitro and in vivo studies of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

| Parameter | Receptor | Cell Line | Value | Reference |

| IC50 | β1-adrenergic | - | 4.2 nM | [1][2] |

| β2-adrenergic | - | 678 nM | [1][2] | |

| EC50 (cAMP accumulation) | β1-adrenergic | CHO-K1 | 0.81 nM | [1][2] |

| β2-adrenergic | CHO-K1 | 60.26 nM | [1][2] |

Table 2: In Vivo Hemodynamic Effects in Patients with Angina Pectoris (0.04 mg/kg, i.v.) [3]

| Parameter | Condition | Control (mean ± SEM) | This compound (mean ± SEM) | p-value |

| Heart Rate (beats/min) | Exercise | 125 ± 5 | 110 ± 4 | < 0.001 |

| Mean Systemic Arterial Pressure (mm Hg) | Exercise | 147 ± 4 | 137 ± 3 | < 0.01 |

| ST-Segment Depression (mm) | Exercise | 1.9 ± 0.5 | 0.8 ± 0.3 | < 0.01 |

Table 3: Pharmacokinetic Parameters in Rats

| Administration Route | Dose (mg/kg) | Key Findings | Reference |

| Oral | 5 | Urinary excretion: 5.8 ± 0.7%; Fecal excretion: 96.4 ± 2.1% | [4] |

| Oral | 50 | Urinary excretion: 14.0 ± 4.0%; Fecal excretion: 78.4 ± 2.4% | [4] |

| Intravenous | 0.6 | - | [4] |

| Intraperitoneal | 5 | - | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established techniques in pharmacology and have been adapted to reflect the specific context of β-adrenergic receptor research.

Competitive Radioligand Binding Assay for β1-Adrenergic Receptor

This protocol is a standard method for determining the binding affinity (IC50) of a test compound for a specific receptor.[5][6][7][8]

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the β1-adrenergic receptor.

Materials:

-

Radioligand: [125I]iodocyanopindolol ([125I]ICYP)

-

Membrane Preparation: Mouse ventricular membranes or other tissue/cell preparation expressing β1-adrenergic receptors.

-

Test Compound: this compound

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, membrane preparation, and [125I]ICYP.

-

Non-specific Binding: Assay buffer, membrane preparation, [125I]ICYP, and a high concentration of a non-labeled competing ligand (e.g., propranolol).

-

Competitive Binding: Assay buffer, membrane preparation, [125I]ICYP, and varying concentrations of this compound.

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

cAMP Accumulation Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.[9][10][11][12]

Objective: To determine the concentration of this compound that produces 50% of the maximal response (EC50) in terms of cAMP accumulation.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β1-adrenergic receptor.

-

Cell Culture Medium: Standard growth medium for CHO-K1 cells.

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.

-

Test Compound: this compound

-

cAMP Assay Kit: Commercially available kit (e.g., HTRF, ELISA).

Procedure:

-

Seed the CHO-K1 cells in a 96-well plate and culture overnight.

-

Wash the cells with stimulation buffer.

-

Prepare serial dilutions of this compound in the stimulation buffer.

-

Add the different concentrations of this compound to the cells and incubate for a specified time at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 value.

Clinical Trial Protocol for Hemodynamic Assessment in Angina Pectoris

This protocol outlines a typical design for a clinical trial evaluating the efficacy of a β-blocker in patients with stable, exercise-induced angina pectoris.[13][14][15][16][17]

Objective: To assess the effect of this compound on exercise tolerance and hemodynamic parameters in patients with angina pectoris.

Study Design: Double-blind, placebo-controlled, crossover or parallel-group study.

Patient Population: Patients with a history of stable, exercise-induced angina pectoris, confirmed by a positive exercise tolerance test.

Procedure:

-

Baseline Phase: Patients undergo a washout period for any anti-anginal medications. A baseline exercise tolerance test (e.g., Bruce protocol on a treadmill or bicycle ergometer) is performed to establish a reproducible onset of angina.

-

Randomization: Patients are randomly assigned to receive either this compound or a placebo.

-

Treatment Phase: The assigned treatment is administered (e.g., intravenously or orally).

-

Exercise Tolerance Test: After a specified time following drug administration, patients perform another exercise tolerance test.

-

Hemodynamic Monitoring: Throughout the exercise test, the following parameters are continuously monitored:

-

Heart Rate

-

Blood Pressure

-

Electrocardiogram (ECG) for ST-segment changes

-

-

Data Analysis: The primary endpoints, such as time to onset of angina, total exercise duration, and maximal ST-segment depression, are compared between the this compound and placebo groups.

In Vivo Pharmacokinetic Study in Rats

This protocol describes a standard procedure for evaluating the pharmacokinetic profile of a compound in rats after oral and intravenous administration.[4][18][19][20][21]

Objective: To determine the key pharmacokinetic parameters of this compound in rats.

Animals: Male Sprague-Dawley or Wistar rats.

Procedure:

-

Dosing:

-

Intravenous (IV): Administer a single bolus dose of this compound via the tail vein.

-

Oral (PO): Administer a single dose of this compound via oral gavage.

-

-

Blood Sampling: Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:

-

Area under the concentration-time curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Half-life (t1/2)

-

Bioavailability (F%) for the oral dose.

-

Signaling Pathways and Visualizations

This compound, as a β1-adrenergic receptor antagonist with partial agonist properties, primarily modulates the canonical Gs-protein coupled signaling pathway.

β1-Adrenergic Receptor Signaling Pathway

The binding of an agonist to the β1-adrenergic receptor initiates a cascade of events leading to downstream cellular responses. As a partial agonist, this compound can weakly activate this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and first in vivo evaluation of new selective high affinity beta1-adrenoceptor radioligands for SPECT based on ICI 89,406 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical, electrocardiographic, and hemodynamic effects of ICI 89,406, a new cardioselective beta-adrenoceptor antagonist with intrinsic sympathomimetic activity, in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. A homogeneous enzyme fragment complementation cyclic AMP screen for GPCR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 11. Enhancement of beta-adrenergic-induced cAMP accumulation in activated T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Betaxolol in the treatment of stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of a new cardioselective beta-adrenergic blocker (tolamolol) on exercise tolerance in patients with angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Propranolol in angina pectoris: duration of improved exercise tolerance and circulatory effects after acute oral administration [pubmed.ncbi.nlm.nih.gov]

- 16. Exercise tolerance in patients with angina pectoris after pentaerythritol trinitrate and alprenolol studied by two different methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Whole body physiologically based modelling of β‐blockers in the rat: events in tissues and plasma following an i.v. bolus dose - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of metoprolol enantiomers following single and multiple administration of racemate in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

In-Depth Technical Guide to ICI 89406 (CAS Number: 53671-71-9)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

ICI 89406 is a well-characterized sympathomimetic amine that acts as a selective β1-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA), also known as partial agonist activity.[1][2][3] Its chemical name is N-[2-[3-(2-Cyanophenoxy)-2-hydroxypropylamino]ethyl]-N′-phenylurea.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 53671-71-9 | [1] |

| Molecular Formula | C₁₉H₂₂N₄O₃ | [1] |

| Molecular Weight | 354.41 g/mol | [1] |

| Synonyms | N-[2-[3-(2-Cyanophenoxy)-2-hydroxypropylamino]ethyl]-N′-phenylurea | [1] |

| Appearance | Solid | N/A |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO and Ethanol | N/A |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by interacting with β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). As a partial agonist at the β1-adrenergic receptor, it binds to the receptor and elicits a submaximal response compared to a full agonist like isoproterenol. In the absence of a full agonist, this compound acts as a weak agonist. However, in the presence of a full agonist, it acts as a competitive antagonist, blocking the full agonist from binding and thereby reducing the overall receptor activation.

The signaling pathway initiated by β1-adrenergic receptor activation involves the stimulation of adenylyl cyclase, which leads to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). As a partial agonist, this compound stimulates this pathway to a lesser extent than a full agonist.

Figure 1. β1-Adrenergic Receptor Signaling Pathway showing the partial agonist action of this compound.

Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and selectivity for the β1-adrenergic receptor over the β2-adrenergic receptor.

Table 2: In Vitro Pharmacological Data

| Parameter | Value | Receptor Subtype | Assay Type | Reference |

| IC₅₀ | 4.2 nM | β₁-adrenergic | Radioligand Binding Assay | [4] |

| IC₅₀ | 678 nM | β₂-adrenergic | Radioligand Binding Assay | [4] |

| EC₅₀ (cAMP accumulation) | 0.81 nM | β₁-adrenergic | Functional Assay | [4] |

| EC₅₀ (cAMP accumulation) | 60.26 nM | β₂-adrenergic | Functional Assay | [4] |

Experimental Protocols

β-Adrenergic Receptor Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity (IC₅₀) of a test compound like this compound for β-adrenergic receptors.

Experimental Workflow:

Figure 2. Experimental workflow for a β-adrenergic receptor radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the desired β-adrenergic receptor subtype (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, add a constant amount of cell membranes to each well.

-

Add a fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol) to each well.

-

Add varying concentrations of the unlabeled competitor (this compound) to the wells.

-

For determining non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to a set of control wells.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.

-

cAMP Accumulation Functional Assay (General Protocol)

This protocol describes a general method to measure the effect of this compound on intracellular cyclic AMP (cAMP) accumulation, thereby determining its functional activity as a partial agonist.

Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the β-adrenergic receptor of interest (e.g., CHO-K1 cells).

-

Seed the cells into a multi-well plate and allow them to attach and grow to a suitable confluency.

-

-

Compound Treatment:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add varying concentrations of this compound to the wells. Include a control with a full agonist (e.g., isoproterenol) to determine the maximal response and a vehicle control for the basal response.

-

Incubate the plate at 37°C for a specified period.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.

-

Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration as a function of the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal effect) and the maximal response (Emax).

-

In Vivo Studies

A clinical study in patients with stable, exercise-induced angina pectoris demonstrated that intravenous administration of this compound (0.04 mg/kg) resulted in a significant reduction in heart rate and mean systemic arterial pressure during exercise. These effects are consistent with its β1-adrenergic blocking properties. The minimal circulatory changes observed at rest were attributed to its partial agonist activity.

Synthesis

The synthesis of N-[2-[3-(2-Cyanophenoxy)-2-hydroxypropylamino]ethyl]-N′-phenylurea can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on general organic chemistry principles for the formation of similar compounds.

Figure 3. Plausible synthetic workflow for this compound.

Disclaimer: This technical guide is intended for research and informational purposes only and is not a substitute for professional medical advice, diagnosis, or treatment. The experimental protocols provided are general outlines and may require optimization for specific laboratory conditions.

References

- 1. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RU2104267C1 - Method of preparing n-hydroxyurea, n-hydroxyurea derivatives and method of inhibiting lipoxygenase in mammals - Google Patents [patents.google.com]

- 3. In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Molecular Structure and Properties of ICI 89406

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICI 89406 is a synthetic organic compound that has garnered interest in pharmacological research due to its specific interactions with the adrenergic system. Classified as a β-adrenergic antagonist, it exhibits a notable selectivity for the β1 subtype over the β2 subtype.[1] Furthermore, this compound also demonstrates partial agonist activity at both β1 and β2 adrenergic receptors.[1] This dual functionality makes it a valuable tool for investigating the nuanced signaling pathways of the adrenergic system. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound, complete with detailed experimental protocols and visual diagrams to facilitate a deeper understanding for research and development purposes.

Molecular Structure and Chemical Identity

This compound is chemically identified as 1-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea.[2] Its structure is characterized by a phenylurea group linked to a cyanophenoxy propanolamine moiety.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-[2-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea | [2] |

| Synonyms | ICI 89,406, N-[2-[3-(2-Cyanophenoxy)-2-hydroxypropylamino]ethyl]-N′-phenylurea | [3][4] |

| CAS Number | 53671-71-9 | [2][3][4] |

| Molecular Formula | C₁₉H₂₂N₄O₃ | [2][3][4] |

| Molecular Weight | 354.41 g/mol | [3][4] |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NCCNCC(COC2=CC=CC=C2C#N)O | [3] |

| InChI Key | HTLWRKRZKFAAAH-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Physical State | Solid | [2] |

| Appearance | White to off-white | [5] |

| Melting Point | 155-156 °C (recrystallized from acetonitrile) | [5] |

| Boiling Point (Predicted) | 575.0 ± 50.0 °C | [5] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 12.29 ± 0.46 | [5] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) | [2] |

Pharmacological Properties

This compound is a selective β1-adrenergic receptor antagonist and a partial agonist at both β1 and β2 receptors. Its pharmacological activity has been characterized through various in vitro assays.

Table 3: Pharmacological Activity of this compound

| Parameter | Receptor | Value | Assay Type | Cell Line | Source |

| IC₅₀ | β₁-adrenergic | 4.2 nM | Radioligand Binding | - | [1] |

| IC₅₀ | β₂-adrenergic | 678 nM | Radioligand Binding | - | [1] |

| EC₅₀ | β₁-adrenergic | 0.81 nM | cAMP Accumulation | CHO-K1 | [1] |

| EC₅₀ | β₂-adrenergic | 60.26 nM | cAMP Accumulation | CHO-K1 | [1] |

Signaling Pathways